molecular formula C9H11ClF3N B13470045 Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Cat. No.: B13470045
M. Wt: 225.64 g/mol
InChI Key: CCFCMSUWBCLOHQ-UHFFFAOYSA-N
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Description

Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a methylamine group

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c1-13-6-7-4-2-3-5-8(7)9(10,11)12;/h2-5,13H,6H2,1H3;1H

InChI Key

CCFCMSUWBCLOHQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC=C1C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with methylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs.

    Industry: The compound is utilized in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes and receptors, modulating their functions.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(trifluoromethyl)aniline
  • Methyl({[2-(trifluoromethoxy)phenyl]methyl})amine hydrochloride

Uniqueness

Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications compared to its analogs.

Biological Activity

Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride, a compound characterized by its trifluoromethyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its interaction with serotonin receptors and its implications in various therapeutic areas.

  • Molecular Formula : C11H12ClF3N
  • Molecular Weight : 239.67 g/mol
  • Structure : The compound features a trifluoromethyl-substituted phenyl group, which enhances its lipophilicity and may improve its membrane permeability.

This compound primarily acts as a selective agonist for serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. These receptors are part of the G protein-coupled receptor family and play crucial roles in neurotransmission and various physiological processes. The binding of this compound to these receptors mimics serotonin's effects, which can influence mood regulation, anxiety, and other neurological functions .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential applications in pharmacology:

  • Receptor Interaction : The compound exhibits significant affinity for serotonin receptors, making it a valuable tool in research related to psychiatric disorders.
  • Enzymatic Inhibition : Preliminary studies suggest that it may inhibit certain enzymatic pathways related to neurotransmitter systems, potentially affecting conditions like depression and anxiety.

Case Studies

  • Serotonin Receptor Agonism :
    • In a study investigating the effects of various compounds on serotonin receptor activity, this compound was shown to enhance receptor activation. This finding supports its potential use in developing treatments for mood disorders.
  • Neuropharmacological Research :
    • A series of experiments demonstrated that this compound could modulate synaptic transmission in animal models, providing insights into its role as a neuropharmacological agent. The selective targeting of 5-HT2A and 5-HT2C receptors underlines its significance in understanding serotonin's role in the central nervous system .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochlorideContains a butyl group instead of trifluoromethylDifferent hydrophobic properties affecting solubility
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochlorideSimilar trifluoromethyl substitutionVariations in steric hindrance affecting receptor interactions
Dimethyl({[2-(trifluoromethyl)phenyl]methyl})amineLacks the hydrochloride saltMay exhibit different pharmacokinetic properties

Research Findings

Recent literature emphasizes the importance of the trifluoromethyl group in enhancing biological activity. For instance, compounds with this group have shown increased potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts. This structural modification is critical for improving drug efficacy and selectivity towards target receptors .

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